3-(4-Chloro-1H-pyrazol-3-yl)piperidine
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Overview
Description
3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a piperidine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazole with piperidine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine moiety.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(4-Chloro-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-5-yl)piperidine
- 3-(4-Chloro-1H-pyrazol-3-yl)pyridine
- 3-(4-Chloro-1H-pyrazol-3-yl)pyrazole
Uniqueness
3-(4-Chloro-1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern and the presence of both a pyrazole and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(4-chloro-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
JHZMDNMPRAGKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)Cl |
Origin of Product |
United States |
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